

initial in-vitro research on FAPI-2

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Compound of Interest

Compound Name: FAPI-2

Cat. No.: B3349772

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An in-depth analysis of the initial in-vitro research on the Fibroblast Activation Protein Inhibitor, **FAPI-2**, reveals its significant potential as a diagnostic and theranostic agent. This technical guide consolidates the foundational pre-clinical data, focusing on its binding characteristics, cellular interactions, and the methodologies used for its evaluation.

Quantitative In-Vitro Data

The following tables summarize the key quantitative metrics from the initial in-vitro studies of various FAPI compounds. Data for **FAPI-2** and its closely related analogue FAPI-02 are highlighted, with other derivatives provided for comparative context.

Table 1: Binding Affinity and Inhibition Potency of FAPI Derivatives

Compound	Target	Assay Type	Cell Line / Enzyme Source	Kd (nM)	IC50 (nM)	Reference
¹⁷⁷ Lu-FAPI-02	Human FAP	Competitive Binding	HT-1080-FAP	-	21	[1]
[natGa]Ga-FAPI-46	Human FAP	Competitive Binding	-	-	2.2 ± 0.2	[2]
DOTA.SA.FAPi	FAP	Inhibition Assay	Recombinant Human FAP	-	4.2 ± 0.4	[3]
DOTAGA.(SA.FAPi) ₂	FAP	Inhibition Assay	Recombinant Human FAP	-	6.3 ± 0.7	[3]
[natIn]In-FAPI-46	FAP	Competitive Binding	U87MG	-	1.0 ± 0.2	[4]
DOTAGA.Glu.(FAPi) ₂	FAP	Saturation Binding	FAP+ CAFs	0.7-0.9	-	
DO3A.Glu.(FAPi) ₂	FAP	Saturation Binding	FAP+ CAFs	0.7-0.9	-	
FAPi-04	Human FAP	Inhibition Assay	-	-	6.55	

Note: Kd (dissociation constant) is a measure of binding affinity, while IC50 (half-maximal inhibitory concentration) measures the functional potency of an inhibitor. A lower value for both indicates higher affinity/potency.

Table 2: Cellular Uptake and Internalization

Compound	Cell Line	Incubation Time	Internalized Fraction (%ID/million cells)	Total Binding (%ID/million cells)	Reference
177Lu-FAPI-02	HT-1080-FAP	60 min	19.34 (96% of total)	20.15 ± 1.74	
68Ga-DOTA-2P(FAPI)2	CT26-FAP	60 min	Gradual increase observed	-	

%ID refers to the percentage of the initial dose of the radiolabeled compound.

Experimental Protocols

The characterization of **FAPI-2** and its analogues involves a series of standardized in-vitro assays to determine their specificity, affinity, and behavior in a biological context.

Competitive Binding and Inhibition Assays

These assays are fundamental to determining the binding affinity (Kd) and inhibitory potency (IC50) of a FAPI compound.

- Objective: To quantify the ability of a non-labeled FAPI compound to compete with a radiolabeled equivalent for binding to the FAP enzyme.
- Methodology:
 - Cell Culture: FAP-expressing cells (e.g., HT-1080-FAP, U87MG) are cultured in appropriate media and seeded in multi-well plates.
 - Incubation: Cells are incubated with a constant concentration of a radiolabeled FAPI tracer (e.g., 177Lu-FAPI-02, 111In-FAPI-46).
 - Competition: Increasing concentrations of the unlabeled test compound (e.g., FAPI-02) are added to the wells.

- Equilibration: The mixture is incubated for a defined period (e.g., 60 minutes) at 37°C to allow binding to reach equilibrium.
- Washing: Unbound tracer is removed by washing the cells with a cold buffer solution (e.g., PBS).
- Measurement: The radioactivity in the cells is measured using a gamma counter.
- Data Analysis: The data are plotted as the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cellular Internalization and Efflux Assays

These experiments measure the rate and extent to which FAPI compounds are internalized by cells and how long they are retained.

- Objective: To assess whether the FAP-FAPI complex is internalized and to measure the retention time of the compound inside the cell.
- Methodology:
 - Internalization:
 - FAP-expressing cells are incubated with the radiolabeled FAPI compound for various time points (e.g., 10 min to 24 h).
 - At each time point, the supernatant containing the unbound compound is collected.
 - An acidic buffer (e.g., glycine buffer, pH 2.8) is used to wash the cells, which strips off the surface-bound radioligand. This fraction represents the extracellularly bound compound.
 - The cells are then lysed (e.g., with NaOH) to release the internalized compound.
 - The radioactivity of all three fractions (supernatant, acid wash, lysate) is measured.
 - Efflux:

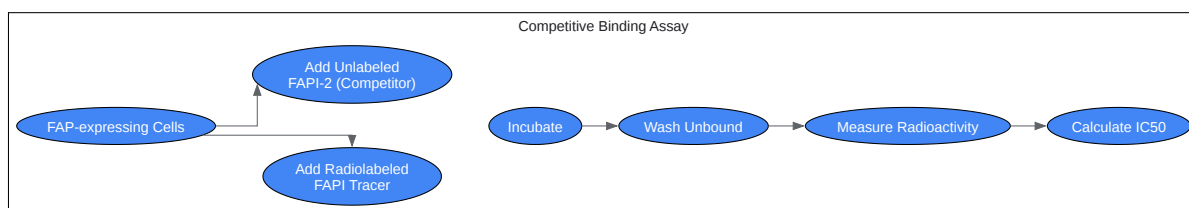
- Cells are first incubated with the radiolabeled compound for a set period (e.g., 1 hour) to allow for binding and internalization.
- The medium is then replaced with a fresh, compound-free medium.
- The amount of radioactivity remaining in the cells is measured at various time points (e.g., 1 to 24 hours) to determine the rate of efflux.

Stability Assays

- Objective: To evaluate the stability of the radiolabeled FAPI compound in physiological conditions.
- Methodology:
 - The radiolabeled FAPI compound is incubated in phosphate-buffered saline (PBS) and fetal bovine serum or human serum at 37°C.
 - Samples are taken at different time points (e.g., up to 4 hours).
 - The integrity of the compound is analyzed using techniques like radio-HPLC to determine the percentage of the intact radiotracer.

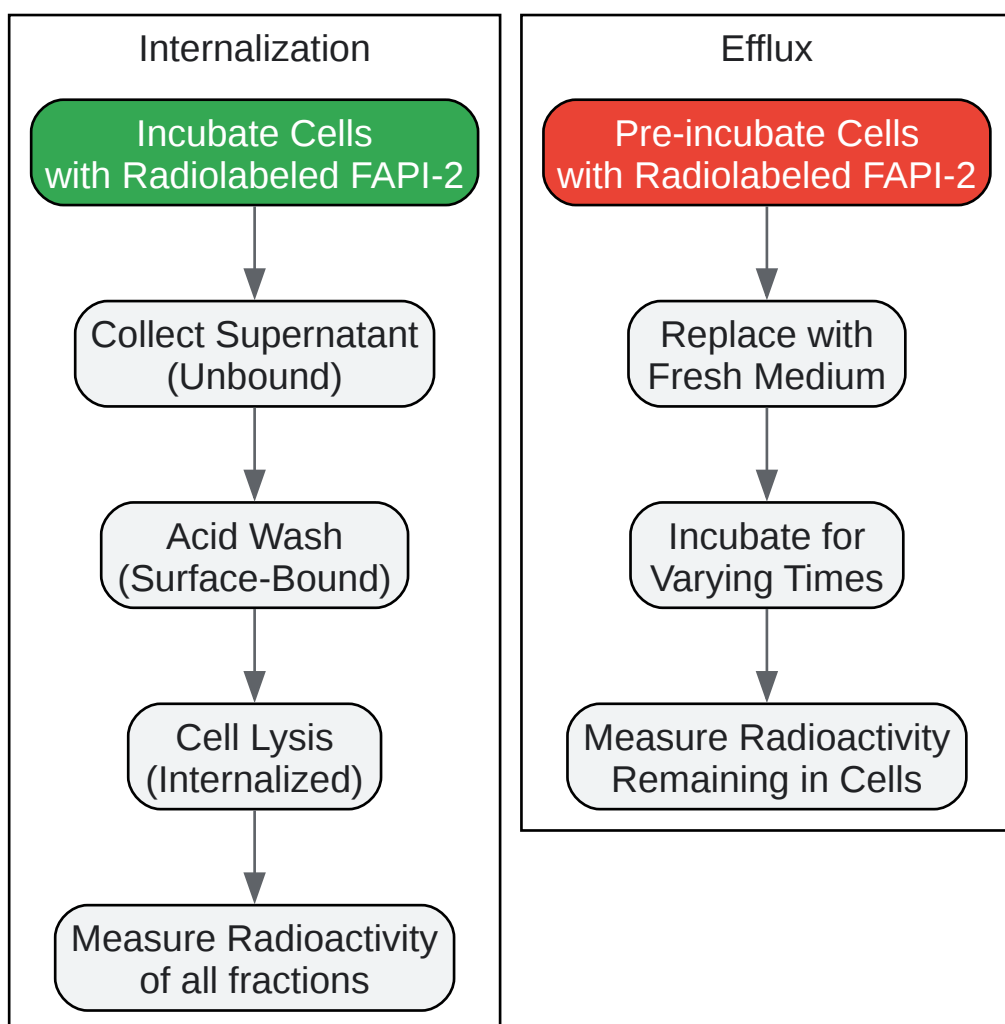
Visualized Workflows and Pathways

The following diagrams illustrate the typical experimental workflows used in the in-vitro evaluation of **FAPI-2**.



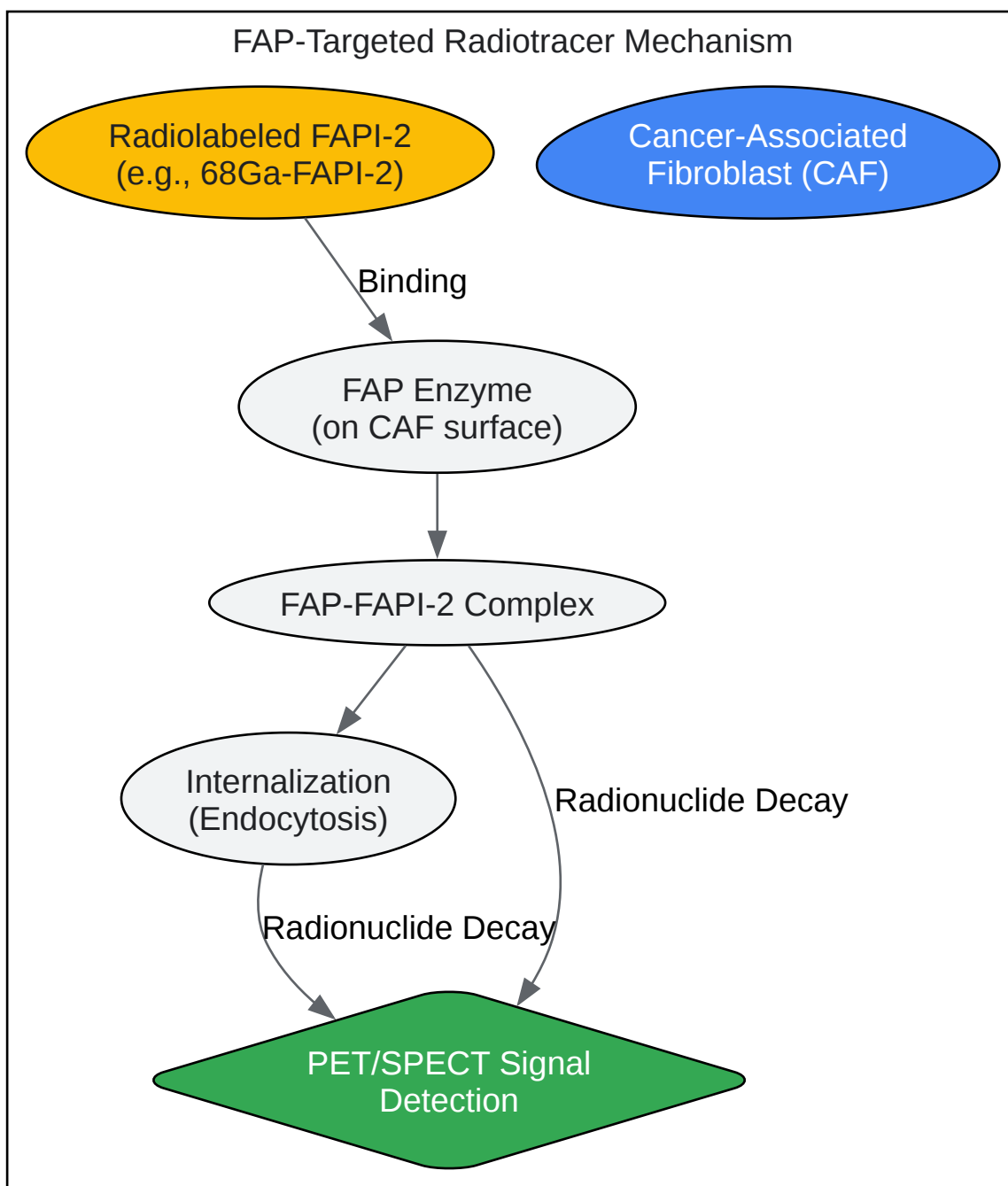
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*Workflow for determining **FAPI-2** binding potency.*



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Workflow for **FAPI-2** internalization and efflux assays.



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*Mechanism of FAP-targeted imaging with **FAPI-2**.*

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